![molecular formula C6H8ClN3O B1271200 2-((6-Chloropyrimidin-4-yl)amino)ethanol CAS No. 22177-94-2](/img/structure/B1271200.png)
2-((6-Chloropyrimidin-4-yl)amino)ethanol
Overview
Description
“2-((6-Chloropyrimidin-4-yl)amino)ethanol” is a chemical compound with the molecular formula C6H8ClN3O . It is also known as 4-(2-hydroxyethylamino)-6-chloro-2-aminopyrimidine. This compound belongs to the class of aminopyrimidines and is used as a reagent in organic chemistry.
Molecular Structure Analysis
The molecular weight of “2-((6-Chloropyrimidin-4-yl)amino)ethanol” is 173.6 . The linear formula of this compound is C6H8ClN3O .Physical And Chemical Properties Analysis
“2-((6-Chloropyrimidin-4-yl)amino)ethanol” is a solid at room temperature . It should be stored in a dark place, under an inert atmosphere, at a temperature between 2-8°C .Scientific Research Applications
Inhibitors of Fatty Acid Amide Hydrolase
- A series of derivatives including 1-aryl-2-(((6-aryl)pyrimidin-4-yl)amino)ethanols, similar to 2-((6-Chloropyrimidin-4-yl)amino)ethanol, have been found to act as competitive inhibitors of fatty acid amide hydrolase (FAAH). These compounds, particularly JNJ-40413269, show excellent pharmacokinetic properties and efficacy in neuropathic pain models in rats (Keith et al., 2014).
Antiviral Activity
- Analogous compounds have been synthesized and shown to exhibit selective inhibitory activities against the multiplication of herpes simplex viruses HSV1 and HSV2 in cell culture. These compounds were effective when administered to mice infected with HSV2, increasing survival and prolonging mean survival time (Legraverend et al., 1985).
Molecular Docking and Synthesis Studies
- Molecular docking studies have been conducted on derivatives of 2-((6-Chloropyrimidin-4-yl)amino)ethanol, revealing high affinity with CDK4 protein, a key player in cell cycle regulation. This suggests potential applications in cancer therapy (Holam et al., 2022).
Safety and Hazards
The safety information for “2-((6-Chloropyrimidin-4-yl)amino)ethanol” indicates that it may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray (P261), washing hands thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and if in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing (P305+P351+P338) .
properties
IUPAC Name |
2-[(6-chloropyrimidin-4-yl)amino]ethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8ClN3O/c7-5-3-6(8-1-2-11)10-4-9-5/h3-4,11H,1-2H2,(H,8,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STVWPKJSUOPUAT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=CN=C1Cl)NCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8ClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10365359 | |
Record name | 2-[(6-chloropyrimidin-4-yl)amino]ethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10365359 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>26 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID26666552 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
2-((6-Chloropyrimidin-4-yl)amino)ethanol | |
CAS RN |
22177-94-2 | |
Record name | 2-[(6-Chloro-4-pyrimidinyl)amino]ethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=22177-94-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-[(6-chloropyrimidin-4-yl)amino]ethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10365359 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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